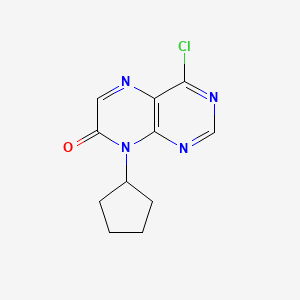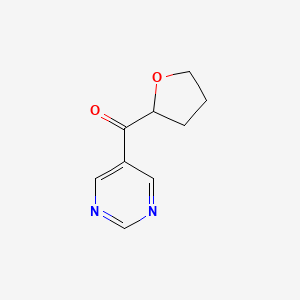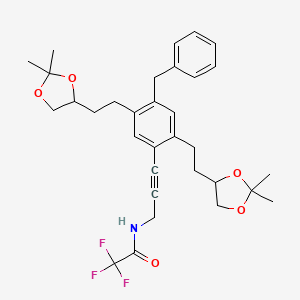
(2R,5S)-1-(4-(2-(Benzyloxy)-1,1,1,3,3,3-hexafluoropropan-2-yl)-2-propylphenyl)-2,5-dimethylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2R,5S)-1-(4-(2-(Benzyloxy)-1,1,1,3,3,3-hexafluoropropan-2-yl)-2-propylphenyl)-2,5-dimethylpiperazine is a complex organic molecule characterized by its unique structural features, including a piperazine ring, a benzyloxy group, and a hexafluoropropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5S)-1-(4-(2-(Benzyloxy)-1,1,1,3,3,3-hexafluoropropan-2-yl)-2-propylphenyl)-2,5-dimethylpiperazine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through a cyclization reaction involving appropriate diamines and dihalides under basic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with a suitable nucleophile.
Attachment of the Hexafluoropropyl Group: The hexafluoropropyl group is introduced through a Friedel-Crafts alkylation reaction, using hexafluoropropyl halides and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the piperazine ring, potentially leading to the formation of secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyloxy group, resulting in the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Secondary amines.
Substitution: Various substituted benzyloxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential as a pharmacological agent. Its structural similarity to known bioactive molecules suggests it may have activity against certain biological targets.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, the compound is used in the development of advanced materials. Its unique properties, such as high thermal stability and chemical resistance, make it suitable for various applications.
Mechanism of Action
The mechanism of action of (2R,5S)-1-(4-(2-(Benzyloxy)-1,1,1,3,3,3-hexafluoropropan-2-yl)-2-propylphenyl)-2,5-dimethylpiperazine involves its interaction with specific molecular targets. The benzyloxy group and the hexafluoropropyl group play crucial roles in binding to these targets, modulating their activity. The piperazine ring provides structural rigidity, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
- (2R,5S)-1-(4-(2-(Methoxy)-1,1,1,3,3,3-hexafluoropropan-2-yl)-2-propylphenyl)-2,5-dimethylpiperazine
- (2R,5S)-1-(4-(2-(Ethoxy)-1,1,1,3,3,3-hexafluoropropan-2-yl)-2-propylphenyl)-2,5-dimethylpiperazine
Uniqueness
The uniqueness of (2R,5S)-1-(4-(2-(Benzyloxy)-1,1,1,3,3,3-hexafluoropropan-2-yl)-2-propylphenyl)-2,5-dimethylpiperazine lies in its combination of structural features. The presence of both the benzyloxy group and the hexafluoropropyl group imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C25H30F6N2O |
|---|---|
Molecular Weight |
488.5 g/mol |
IUPAC Name |
(2R,5S)-1-[4-(1,1,1,3,3,3-hexafluoro-2-phenylmethoxypropan-2-yl)-2-propylphenyl]-2,5-dimethylpiperazine |
InChI |
InChI=1S/C25H30F6N2O/c1-4-8-20-13-21(11-12-22(20)33-15-17(2)32-14-18(33)3)23(24(26,27)28,25(29,30)31)34-16-19-9-6-5-7-10-19/h5-7,9-13,17-18,32H,4,8,14-16H2,1-3H3/t17-,18+/m0/s1 |
InChI Key |
DBLDTOWBCMHYNA-ZWKOTPCHSA-N |
Isomeric SMILES |
CCCC1=C(C=CC(=C1)C(C(F)(F)F)(C(F)(F)F)OCC2=CC=CC=C2)N3C[C@@H](NC[C@H]3C)C |
Canonical SMILES |
CCCC1=C(C=CC(=C1)C(C(F)(F)F)(C(F)(F)F)OCC2=CC=CC=C2)N3CC(NCC3C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Bromo-N,N-dimethyl-4-(oxazolo[4,5-c]pyridin-2-yl)aniline](/img/structure/B11780052.png)
![3-Iodoimidazo[1,2-b]pyridazin-6-amine](/img/structure/B11780053.png)
![3-(3,5-Difluorophenyl)-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11780054.png)




![2-(4-(Benzyloxy)-5-bromo-2-methylbenzyl)benzo[b]thiophene](/img/structure/B11780077.png)

![5-(Methylsulfonyl)-4-(m-tolyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11780087.png)
![tert-Butyl 4-fluorobenzo[b]thiophene-7-carboxylate](/img/structure/B11780102.png)

